Home > Products > Screening Compounds P142277 > CRGDKGPDC-(cys-cys bridge) (peptide)
CRGDKGPDC-(cys-cys bridge) (peptide) -

CRGDKGPDC-(cys-cys bridge) (peptide)

Catalog Number: EVT-10931559
CAS Number:
Molecular Formula: C35H57N13O14S2
Molecular Weight: 948.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound CRGDKGPDC is a peptide known for its applications in targeted drug delivery and tumor imaging. This peptide, often referred to as iRGD when in cyclic form (c(CRGDKGPDC)), plays a crucial role in enhancing the penetration of therapeutic agents into tumors by binding to specific receptors on tumor cells and blood vessels. The sequence consists of nine amino acids, with a notable disulfide bridge that stabilizes its structure, enabling it to interact effectively with integrin and neuropilin-1 receptors.

Source

The iRGD peptide was initially derived from the RGD (arginine-glycine-aspartic acid) sequence, which is known for its ability to bind integrins. Research has shown that modifications to the RGD sequence, specifically the addition of the CRGDK motif, enhance its tumor-targeting capabilities. The peptide has been synthesized and evaluated in various studies for its effectiveness in cancer therapy and imaging applications .

Classification

CRGDKGPDC can be classified as a tumor-penetrating peptide due to its ability to facilitate drug delivery directly into tumor tissues. It falls under the category of bioactive peptides, which are short chains of amino acids that have a biological effect on living organisms. Its specific interactions with integrin receptors make it a valuable tool in targeted therapy and imaging.

Synthesis Analysis

Methods

The synthesis of CRGDKGPDC typically involves solid-phase peptide synthesis techniques, particularly Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a resin-bound peptide chain.

Technical Details

  1. Resin Preparation: The process begins with the attachment of a protected linear peptide to a solid support, such as Rink amide resin.
  2. Amino Acid Coupling: Protected amino acids are sequentially added using Fmoc chemistry, where each amino acid is activated and coupled to the growing peptide chain.
  3. Disulfide Bond Formation: Once the linear peptide is assembled, disulfide bonds are formed on the solid support using thallium trifluoroacetate in dimethylformamide (DMF), which results in the cyclic structure of iRGD.
  4. Deprotection: The final product is obtained by deprotecting the peptide using trifluoroacetic acid and other reagents .
Molecular Structure Analysis

Structure

The molecular structure of CRGDKGPDC features a cyclic configuration stabilized by a disulfide bridge between two cysteine residues. This cyclic form enhances its stability and biological activity compared to linear peptides.

Data

  • Molecular Weight: Approximately 948.04 g/mol.
  • Amino Acid Sequence: Cysteine-Arginine-Glycine-Aspartic Acid-Lysine-Glycine-Proline-Aspartic Acid-Cysteine.
Chemical Reactions Analysis

Reactions

CRGDKGPDC undergoes specific biochemical reactions upon administration:

  1. Binding Reactions: The peptide binds to integrins (αvβ3 and αvβ5) on tumor cells, initiating cellular uptake.
  2. Proteolytic Cleavage: Following initial binding, proteases cleave the peptide to expose the CendR motif (CRGDK), which then binds to neuropilin-1, facilitating deeper tissue penetration .

Technical Details

These reactions are critical for enhancing drug delivery efficiency and improving therapeutic outcomes in cancer treatment by increasing drug diffusion into tumors.

Mechanism of Action

The mechanism by which CRGDKGPDC operates involves several key steps:

  1. Initial Binding: The RGD portion binds to integrins on tumor cells and endothelial cells.
  2. Cleavage Activation: Proteases cleave the peptide, exposing the CendR motif.
  3. Deep Tissue Penetration: The exposed CendR motif binds neuropilin-1, triggering penetration into tumor tissues .

This multi-step process allows CRGDKGPDC to effectively transport therapeutic agents directly into tumor sites while minimizing systemic exposure.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in water and various organic solvents depending on modifications.

Chemical Properties

  • Stability: The cyclic structure provides enhanced stability against enzymatic degradation compared to linear peptides.
  • Reactivity: Capable of forming conjugates with various therapeutic agents through its terminal amino groups .
Applications

CRGDKGPDC has several significant scientific applications:

  1. Tumor Imaging: Used as a targeting agent in near-infrared fluorescent imaging studies to enhance visualization of tumors in vivo.
  2. Drug Delivery Systems: Serves as a ligand for nanoparticles and liposomes designed for targeted delivery of chemotherapeutics .
  3. Therapeutic Efficacy Enhancement: Increases the effectiveness of anticancer drugs by improving their penetration into solid tumors, thereby reducing side effects associated with conventional therapies .
Introduction to CRGDKGPDC as a Tumor-Penetrating Peptide

Historical Development of Arginine-Glycine-Aspartic Acid Motif Peptides in Targeted Therapeutics

The discovery of the Arginine-Glycine-Aspartic Acid motif in the early 1980s marked a foundational breakthrough in cell adhesion biology. This tripeptide sequence was identified as the minimal recognition domain in extracellular matrix proteins (e.g., fibronectin, vitronectin) for integrin receptors—transmembrane proteins essential for cellular adhesion, migration, and signaling [3]. This mechanistic understanding catalyzed the development of first-generation linear Arginine-Glycine-Aspartic Acid peptides as molecular tools for modulating integrin-mediated processes [9].

By the mid-1990s, phage display technology emerged as a pivotal methodology for peptide optimization. Screening of cyclic peptide libraries (e.g., Cys-X~7~-Cys format) against cancer cells or tumor vasculature yielded high-affinity Arginine-Glycine-Aspartic Acid derivatives with enhanced receptor specificity [6] [9]. Cyclization via disulfide bonding significantly improved conformational stability and binding affinity to αvβ3 and αvβ5 integrins—receptors overexpressed in angiogenic tumor vasculature and various malignancies but scarce in normal tissues [3] [10]. This advancement addressed critical limitations of linear peptides, including rapid proteolytic degradation and low target selectivity [5].

Table 1: Evolution of Arginine-Glycine-Aspartic Acid-Based Therapeutic Vectors

GenerationStructural FeaturesKey AdvancementsPrimary Limitations
First (1980s)Linear peptidesIdentification of integrin-binding motifLow stability; rapid renal clearance
Second (1990s)Disulfide-cyclized peptides (e.g., Cyclic Arginine-Glycine-Aspartic Acid)Enhanced binding affinity; protease resistanceLimited tumor penetration depth
Third (2000s)Multivalent and hybrid systems (e.g., nanoparticles)Improved pharmacokinetics; EPR effect utilizationHeterogeneous tumor delivery efficiency

The early 2000s witnessed strategic engineering to overcome physiological barriers. Peptide modifications included:

  • N-methylation of amide bonds to hinder protease accessibility [5]
  • Polyethylene glycol conjugation to prolong circulatory half-life [5]
  • D-amino acid substitutions to confer enzymatic resistance [1]These innovations expanded applications into tumor imaging and targeted drug delivery. However, a persistent challenge remained: limited penetration into hypoxic tumor cores due to dense extracellular matrix and elevated interstitial fluid pressure [10]. The Enhanced Permeability and Retention effect facilitated nanoparticle accumulation near tumor vasculature, but diffusion into deeper regions remained inefficient—often restricted to 3–5 cell diameters from blood vessels [7] [10]. This impasse necessitated a paradigm shift beyond vascular targeting toward tissue-penetrating designs.

Emergence of Cysteine-Arginine-Glycine-Aspartic Acid-Lysine-Glycine-Proline-Aspartic Acid-Cysteine as a Prototypic Cend Rule Peptide

The cyclic nonapeptide Cysteine-Arginine-Glycine-Aspartic Acid-Lysine-Glycine-Proline-Aspartic Acid-Cysteine (disulfide-bonded) emerged from systematic in vivo phage display screening. Ruoslahti and colleagues employed a CX~7~C peptide library (C = Cysteine; X = any amino acid) injected intravenously into tumor-bearing mice. Post-circulation, tumor-homing phages were recovered and subjected to iterative selection rounds. Sequencing revealed three dominant peptides containing the Arginine-Glycine-Aspartic Acid motif, with Cysteine-Arginine-Glycine-Aspartic Acid-Lysine-Glycine-Proline-Aspartic Acid-Cysteine demonstrating exceptional tumor binding and internalization into prostate carcinoma cells [2] [6] [10].

Cysteine-Arginine-Glycine-Aspartic Acid-Lysine-Glycine-Proline-Aspartic Acid-Cysteine distinguishes itself through a proteolytically actuated Cend Rule mechanism. Unlike conventional Arginine-Glycine-Aspartic Acid peptides, its sequence incorporates a cryptic Cend Rule element (Lysine-Glycine-Proline-Aspartic Acid) C-terminal to the Arginine-Glycine-Aspartic Acid domain. This molecular architecture enables a tumor-specific three-step mechanism:

  • Integrin binding: The intact peptide binds αvβ3/αvβ5 integrins on tumor vasculature [10].
  • Proteolytic cleavage: Tumor-associated proteases (e.g., urokinase, matrix metalloproteinases) cleave after Lysine, exposing the C-terminal Arginine-X-Arginine sequence [4] [7].
  • Neuropilin-1 engagement: The newly exposed Cend Rule motif binds Neuropilin-1, activating receptor-mediated endocytosis and vascular/trans-tissue transport [2] [6].

Table 2: Proteolytic Activation Mechanisms of Tumor-Penetrating Peptides

PeptideSequenceActivating ProteaseExposed Cend Rule MotifPrimary Receptor
Cysteine-Arginine-Glycine-Aspartic Acid-Lysine-Glycine-Proline-Aspartic Acid-CysteineCRGDKGPDCSerine proteases (e.g., uPA)Arginine-Glycine-Proline-Aspartic AcidNeuropilin-1
uCend RuleArginine-Proline-Alanine-Arginine-Serine-Glycine-Arginine↓Serine-Alanine-Glycine-Glycine-Serine-Valine-AlanineUrokinase-type plasminogen activatorArginine-Serine-Glycine-ArginineNeuropilin-1
LyP-1Cysteine-Glycine-Asn-Lysine-Arginine-Threonine-Arginine-Glycine-CysteineTumor-cell-associated proteasesLysine-Arginine-Threonine-ArginineNeuropilin-1/p32

This mechanism confers dual-targeting functionality: initial tumor vascular specificity via integrins, followed by Neuropilin-1-dependent deep tissue penetration. The latter effect arises from Neuropilin-1-triggered endocytotic/exocytotic vesicular transport and temporary opening of vascular and tissue barriers [6] [7]. Crucially, Cysteine-Arginine-Glycine-Aspartic Acid-Lysine-Glycine-Proline-Aspartic Acid-Cysteine’s activity is tumor-selective because both protease expression and Neuropilin-1 are upregulated in malignant tissues but minimally active in normal organs [4] [10].

Rational design studies further refined this paradigm. Researchers engineered uCend Rule (Arginine-Proline-Alanine-Arginine-Serine-Glycine-Arginine↓Serine-Alanine-Glycine-Glycine-Serine-Valine-Alanine), incorporating the urokinase plasminogen activator consensus cleavage site (Arginine-Serine-Glycine-Arginine↓) [4]. Upon systemic administration, urokinase plasminogen activator-overexpressing tumors selectively cleaved uCend Rule, triggering Neuropilin-1 binding and tumor accumulation—validating the feasibility of designing protease-actuated Cend Rule peptides. This established Cysteine-Arginine-Glycine-Aspartic Acid-Lysine-Glycine-Proline-Aspartic Acid-Cysteine as the archetype for a new class of tumor-penetrating peptides where biological context (tumor proteases) controls functional activation [4].

Cysteine-Arginine-Glycine-Aspartic Acid-Lysine-Glycine-Proline-Aspartic Acid-Cysteine thus represents a transformative advancement—evolving from a homing vector to a modulator of tumor accessibility. Its capacity to co-administer uncoupled payloads (e.g., chemotherapeutics, nanoparticles, antibodies) via a bystander effect positions it as a universal enhancer of tumor-targeted interventions [6] [7] [10].

Properties

Product Name

CRGDKGPDC-(cys-cys bridge) (peptide)

IUPAC Name

18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid

Molecular Formula

C35H57N13O14S2

Molecular Weight

948.0 g/mol

InChI

InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)

InChI Key

YHTTWXCDIRTOQX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.